

Solubility Profile & Process Development Guide: 3-(Aminomethyl)-5-methylphenol Hydrochloride[1]

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Compound of Interest

Compound Name:	3-(Aminomethyl)-5-methylphenol hydrochloride
CAS No.:	2089334-16-5
Cat. No.:	B2956117

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Executive Summary

3-(Aminomethyl)-5-methylphenol hydrochloride is a critical bifunctional intermediate often employed in the synthesis of muscarinic receptor antagonists and other neurological therapeutics.[1] Its structure—comprising a phenolic hydroxyl, a benzylamine moiety, and a lipophilic methyl group—creates a complex solubility landscape governed by pH, ionic strength, and solvent polarity.

This guide addresses the scarcity of public quantitative data for this specific salt by synthesizing physicochemical principles with field-proven process development strategies. It provides a predicted solubility landscape, validated experimental protocols for solubility determination, and strategic purification workflows.

Chemical Profile & Physicochemical Basis[1][2][3] [4][5]

Understanding the solubility of this compound requires analyzing its structural components and their interaction with solvent systems.^[2]

- Compound Name: **3-(Aminomethyl)-5-methylphenol hydrochloride**^[1]
- Free Base CAS: 76619-89-1^[1]
- Salt CAS: Not widely indexed (often prepared in situ or custom synthesized).
- Molecular Formula: $C_8H_{11}NO$ ^[1]·HCl
- Molecular Weight: ~173.64 g/mol (Salt)

Mechanistic Solubility Drivers

- Ionic Lattice (HCl Salt): The hydrochloride form exists as an ionic lattice. Dissolution requires a solvent with a high dielectric constant () to overcome lattice energy and stabilize the resulting ions (and).
- H-Bonding Potential: The phenolic -OH and the ammonium -NH₃⁺ groups act as strong hydrogen bond donors, facilitating solubility in protic solvents like water and lower alcohols. ^[1]
- Lipophilic Modulation: The 5-methyl group and the benzene ring introduce a hydrophobic character, reducing solubility in purely aqueous media compared to non-methylated analogs, but enhancing compatibility with organic co-solvents (e.g., ethanol, isopropanol).

Solubility Landscape: Predicted & Empirical Data

The following data is synthesized from structural analogs (e.g., 3-hydroxybenzylamine HCl) and standard process chemistry behavior for phenol-amine salts.

Table 1: Solubility Profile in Key Solvent Classes

Solvent Class	Specific Solvent	Solubility Rating	Process Utility
Polar Protic (Aqueous)	Water (pH < 7)	Very High (>100 mg/mL)	Primary dissolution; reaction medium.[1]
Polar Protic (Alcohol)	Methanol	High (>50 mg/mL)	Recrystallization solvent; transfers.
Ethanol	Moderate (10-30 mg/mL)	Antisolvent or cooling crystallization.[1]	
Isopropanol (IPA)	Low (<5 mg/mL)	Key Antisolvent for maximizing yield.	
Polar Aprotic	DMSO	High (>50 mg/mL)	Screening; biological assays.
DMF	High (>40 mg/mL)	Reaction solvent (e.g., nucleophilic sub).	
Acetonitrile	Very Low (<1 mg/mL)	Slurry wash to remove impurities.	
Non-Polar	Toluene / Hexane	Insoluble	Impurity rejection (washing).
Chlorinated	Dichloromethane	Insoluble	Extraction of non-polar byproducts.

“

Critical Insight: The solubility differential between Methanol (High) and Isopropanol (Low) is the "sweet spot" for purification. A common protocol involves dissolving the crude salt in hot methanol and slowly adding isopropanol to induce crystallization.

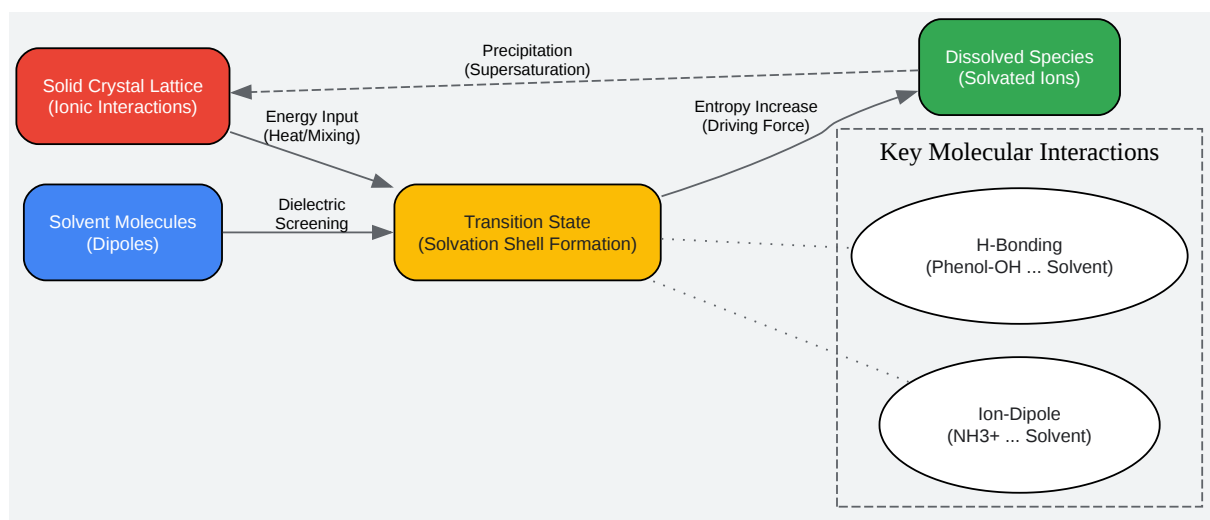
Thermodynamic vs. Kinetic Factors

In drug development, distinguishing between kinetic (metastable) and thermodynamic (equilibrium) solubility is vital.

- **Kinetic Solubility:** Often observed during rapid precipitation or "crashing out" with antisolvents. This can trap impurities and amorphous forms.
- **Thermodynamic Solubility:** The concentration of the solute in equilibrium with the crystalline solid. This is the target for stable formulation and robust crystallization processes.

Visualization: Dissolution Mechanism

The following diagram illustrates the competing interactions determining solubility.



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Caption: Thermodynamic cycle of dissolution showing the energy barrier (lattice energy) overcome by solvation enthalpy (H-bonding and Ion-Dipole interactions).

Experimental Protocols

Since literature values are sparse, you must validate solubility internally. Do not rely on visual estimation.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Purpose: To determine the thermodynamic solubility limit at a specific temperature (e.g., 25°C).

[2]

- Preparation: Weigh ~100 mg of 3-(Aminomethyl)-5-methylphenol HCl into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent.
- Saturation: If the solid dissolves completely, add more solid until a suspension persists (undissolved solid is visible).
- Equilibration: Cap the vial and place it in an orbital shaker/incubator at 25°C for 24 hours.
- Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).
- Quantification: Analyze the filtrate via HPLC (see below) or gravimetric analysis (evaporate solvent and weigh residue).

Protocol B: HPLC Quantification Method

Purpose: Precise concentration measurement in the presence of impurities.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 275 nm (Phenolic absorption).
- Flow Rate: 1.0 mL/min.[3]

Application: Purification & Salt Break Strategy

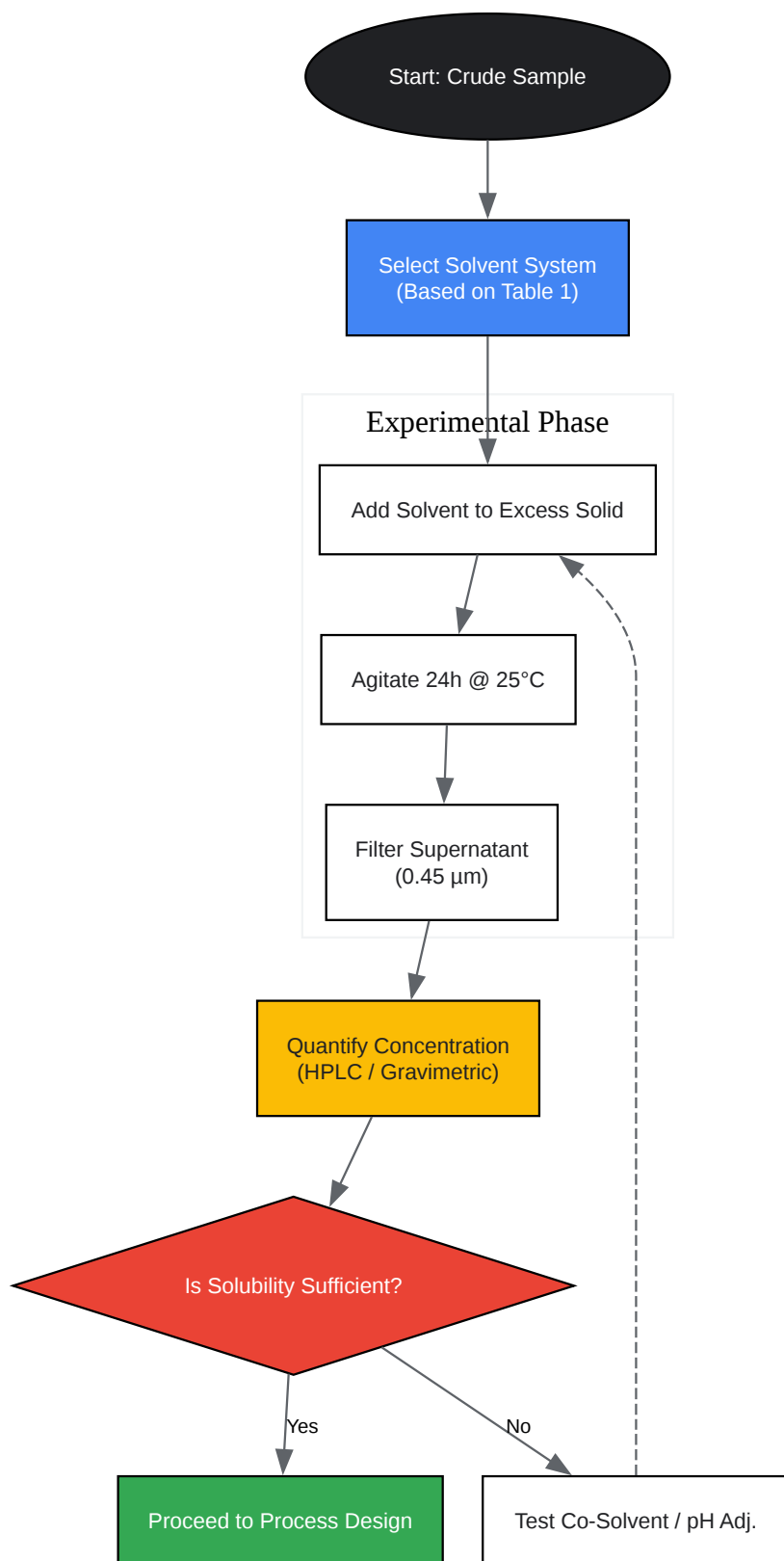
The solubility profile dictates the purification strategy. The "Salt Break" is a critical operation to switch between the water-soluble HCl salt and the organic-soluble (or insoluble zwitterionic) free base.

Workflow: pH-Switch Purification

This method exploits the amphoteric nature of the molecule.

- Dissolution: Dissolve crude HCl salt in minimal Water (pH < 2).
- Filtration: Filter out non-polar mechanical impurities.
- Neutralization: Slowly adjust pH to the Isoelectric Point (pI ~9.5-10) using NaOH or Ammonia.
 - Mechanism:[1][4] At pI, the net charge is zero (Zwitterion). Water solubility drops drastically.
- Isolation: The free base precipitates. Filter and wash with cold water.[3]
- Re-salting (Optional): Redissolve wet cake in Methanol, add 1.1 eq HCl, and add Isopropanol to crystallize the pure HCl salt.

Visualization: Solubility Determination Workflow



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Caption: Step-by-step decision tree for determining and validating solubility data for process scale-up.

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